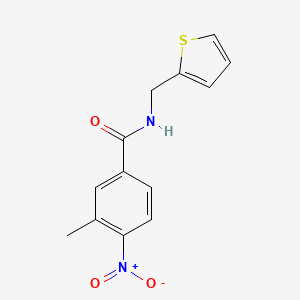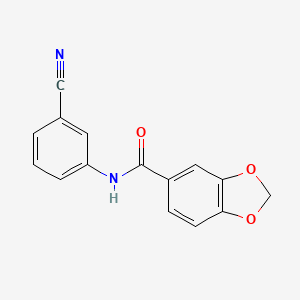
N-1,3-benzodioxol-5-yl-3-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-3-chloro-4-methylbenzamide, commonly known as MDMA, is a synthetic drug that has gained popularity for its psychoactive effects. The chemical structure of MDMA is similar to both amphetamines and hallucinogens, which are known to alter mood, perception, and cognitive processes. MDMA is commonly referred to as ecstasy, and it is often used recreationally for its euphoric effects. However, recent scientific research has shown that MDMA may have potential therapeutic applications.
作用機序
MDMA works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This results in increased feelings of pleasure, empathy, and sociability. MDMA also activates certain parts of the brain that are involved in memory and learning.
Biochemical and Physiological Effects
MDMA has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and it can cause dehydration and hyperthermia. In high doses, MDMA can cause seizures, coma, and even death. Long-term use of MDMA can lead to neurotoxicity and cognitive impairment.
実験室実験の利点と制限
MDMA has several advantages and limitations for use in laboratory experiments. One advantage is that it can be used to study the effects of neurotransmitter release on behavior and cognition. However, it is important to note that the effects of MDMA on the brain are complex and not fully understood. Additionally, the use of MDMA in laboratory experiments is heavily regulated due to its potential for abuse.
将来の方向性
There are several potential future directions for research on MDMA. One area of interest is the use of MDMA in the treatment of other psychiatric disorders, such as addiction and eating disorders. Another area of interest is the development of safer and more effective MDMA analogs that can be used in therapeutic settings. Additionally, there is ongoing research into the long-term effects of MDMA use and the potential for neuroprotective interventions.
合成法
MDMA is synthesized from safrole, which is a natural product found in sassafras oil. The synthesis process involves several steps, including isomerization, reduction, and amidation. The final product is a white crystalline powder that is soluble in water.
科学的研究の応用
MDMA has been the subject of extensive scientific research in recent years, particularly in the field of psychotherapy. Studies have shown that MDMA can enhance the therapeutic process by reducing fear and anxiety and increasing empathy and trust. MDMA-assisted psychotherapy has been shown to be effective in treating post-traumatic stress disorder (PTSD), anxiety, and depression.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-2-3-10(6-12(9)16)15(18)17-11-4-5-13-14(7-11)20-8-19-13/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFWCBQCHDRQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49719043 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-chloro-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5698746.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)
![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)

![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)

